N-(1-Methyl-2-phenylethyl)-thiourea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-phenylpropan-2-ylthiourea |
InChI |
InChI=1S/C10H14N2S/c1-8(12-10(11)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,11,12,13) |
InChI Key |
VPPYIQDUSLZZII-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=S)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Thiourea Derivatives
Enzymatic Inhibition Mechanisms and Kinetics
The inhibitory potential of thiourea (B124793) derivatives against a range of enzymes is a cornerstone of their pharmacological interest. The thiourea core structure (S=C(NH2)2) serves as a key pharmacophore, capable of engaging in various non-covalent and coordination interactions within enzyme active sites.
Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme, is a significant target for inhibitors due to its role in pathologies associated with bacteria like Helicobacter pylori. nih.govnih.gov Thiourea and its derivatives have been identified as potent urease inhibitors. nih.govresearchgate.net They are considered substrate analogues of urea (B33335) and are thought to interfere with the enzyme's catalytic activity. nih.gov
Research indicates that N-monosubstituted thioureas can be particularly effective. Docking simulations suggest that the monosubstituted thiourea moiety is small enough to penetrate the narrow urea-binding pocket of the enzyme. nih.gov Once inside, it is believed to chelate the two nickel (Ni²⁺) ions in the catalytic domain, disrupting the enzyme's function. nih.gov The inhibition kinetics can vary depending on the specific derivative. For instance, some N-monoarylacetothioureas have been shown to be rapid and reversible urease inhibitors with a slow dissociation from the enzyme's catalytic domain. nih.gov Other studies on different thiourea-related compounds have demonstrated mixed-type or uncompetitive inhibition, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net
The potency of these compounds can be significant. For example, certain N-monosubstituted thioureas have exhibited inhibitory concentrations (IC₅₀) in the low micromolar and even nanomolar range, proving to be substantially more potent than the standard inhibitor, acetohydroxamic acid (AHA). nih.gov
Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives
This table presents the half-maximal inhibitory concentration (IC₅₀) values for representative thiourea compounds against urease, illustrating their potency compared to a standard inhibitor.
| Compound/Standard | Type | IC₅₀ Value (µM) | Source |
| Compound b19 (an N-monoarylacetothiourea) | Thiourea Derivative | 0.16 ± 0.05 | nih.gov |
| Acetohydroxamic Acid (AHA) | Standard Inhibitor | >100 | nih.gov |
| Thiourea | Standard Inhibitor | 21.0 ± 0.12 | |
| Compound 5g (a thiophene (B33073) hybrid thiosemicarbazone) | Thiourea Derivative | 3.80 ± 1.9 | researchgate.net |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes. Thiourea derivatives have been explored as inhibitors of these enzymes. Studies on ureido and thioureido derivatives of aromatic sulfonamides revealed good inhibitory activity against three human carbonic anhydrase isozymes: CA I, CA II, and CA IV. nih.gov
A notable finding was that these thiourea derivatives displayed an increased affinity for the slow isozyme CA I, which is typically less sensitive to inhibition by conventional sulfonamides when compared to the rapid isozymes CA II and CA IV. nih.gov This suggests a potential for developing thiourea-based compounds as more selective CA I inhibitors. nih.gov The mechanism of inhibition often involves the interaction of the inhibitor with the zinc ion located in the active site of the enzyme. nih.gov While not thioureas themselves, studies on other sulfur-containing inhibitors like thioxolone show that cleavage of the molecule can occur within the active site, with the resulting product binding to the zinc ion via a thiol group, thus acting as the true inhibitor. nih.gov
Certain thiourea derivatives, particularly the phenylethylthiazolylthiourea (PETT) series, are recognized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.netnih.gov These compounds are highly active against HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov
The mechanism of action for these NNRTIs is noncompetitive inhibition. nih.govresearchgate.net They bind to a hydrophobic, allosteric pocket on the enzyme, located near the DNA polymerase active site, known as the NNRTI binding pocket (NNIBP). nih.gov This binding event induces conformational changes in the enzyme that disrupt its catalytic function, specifically DNA polymerization, without competing with the natural deoxynucleoside triphosphate (dNTP) substrates. nih.govnih.gov
Interestingly, the efficacy of PETT derivatives can differ between HIV strains. For instance, PETT-1 is a potent inhibitor of HIV-1 RT but shows weak activity against HIV-2 RT. In contrast, PETT-2 is nearly as potent against HIV-1 RT and also inhibits HIV-2 RT, albeit at a higher concentration. nih.govresearchgate.net This difference in activity is attributed to amino acid variations in the binding pockets of the two enzymes. nih.govresearchgate.net
Table 2: Inhibitory Activity of PETT Derivatives against HIV Reverse Transcriptase
This table shows the half-maximal inhibitory concentration (IC₅₀) of two PETT compounds against HIV-1 and HIV-2 reverse transcriptase, highlighting their differential potency.
| Compound | Target Enzyme | IC₅₀ | Source |
| PETT-1 | HIV-1 RT | 6 nM | nih.govresearchgate.net |
| PETT-1 | HIV-2 RT | Weak Inhibition | nih.govresearchgate.net |
| PETT-2 | HIV-1 RT | 5 nM | nih.govresearchgate.net |
| PETT-2 | HIV-2 RT | 2.2 µM | nih.govresearchgate.net |
The inhibitory action of thiourea derivatives is not limited to urease, carbonic anhydrase, and reverse transcriptase. The structural versatility of thiourea compounds allows them to be adapted to target other enzyme systems. For example, related thiosemicarbazone derivatives have been designed and evaluated as inhibitors of cholinesterases, such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases. researchgate.net While detailed investigations specifically focusing on N-(1-Methyl-2-phenylethyl)-thiourea against a broad panel of other enzymes are not extensively documented in the reviewed literature, the established activity of the thiourea scaffold suggests a wide potential for modulation of various enzymatic pathways.
Ligand-Receptor Interaction Studies
Understanding the precise interactions between thiourea derivatives and their biological targets is crucial for rational drug design. Molecular docking and other computational methods are frequently employed to elucidate these ligand-receptor interactions. nih.govnih.govnih.gov
For urease inhibition, docking studies have visualized how N-monosubstituted thioureas can fit into the enzyme's binding site, with the thiourea group positioned to interact with the nickel ions. nih.gov In the case of reverse transcriptase, molecular docking has been instrumental in the rational design of PETT derivatives. nih.gov By using a composite binding pocket constructed from several NNRTI/RT complex crystal structures, researchers can predict how modifications to the ligand will affect its fit and binding affinity within the NNIBP. nih.gov These virtual screening and docking studies calculate binding energies and inhibition constants, helping to identify the most promising compounds for synthesis and further testing. nih.govnih.gov
Mechanisms of Metal Ion Chelation and Associated Biological Consequences
The ability of the thiourea moiety to chelate metal ions is a fundamental aspect of its biological activity, particularly in metalloenzymes. nih.govnih.gov The sulfur and nitrogen atoms of the thiourea group can act as effective coordination sites.
As discussed, the inhibition of the nickel-containing urease is a prime example, where the thiourea derivative directly chelates the metal ions essential for catalysis. nih.gov Similarly, the interaction with the zinc ion in carbonic anhydrase is key to its inhibition. nih.gov The chelation mechanism often involves competition with the natural ligands or water molecules that are normally coordinated to the metal ion in the enzyme's active state. d-nb.info For instance, zinc ions are known to inhibit urease by competing with the native nickel ions for coordination with the protein's functional groups. d-nb.info
Induction of Programmed Cell Death Pathways (Apoptosis) in Malignant Cell Lines (In Vitro)
There is currently no available scientific literature detailing the in vitro effects of this compound on the induction of apoptotic pathways in malignant cell lines. While other thiourea derivatives have been shown to induce apoptosis in cancer cells, specific studies on this compound's ability to trigger programmed cell death, including details on the cell lines affected or the molecular pathways involved (e.g., caspase activation, Bcl-2 family protein modulation), have not been found.
Modulation of Inflammatory Signaling Pathways (In Vitro)
No specific in vitro data exists concerning the modulation of inflammatory signaling pathways by this compound. Research has not yet been published that investigates its potential to affect key inflammatory mediators such as cytokines (e.g., TNF-α, interleukins), enzymes (e.g., cyclooxygenases), or transcription factors (e.g., NF-κB) in cell-based assays.
Interference with Microbial Physiological Processes (In Vitro)
Information regarding the in vitro interference of this compound with microbial physiological processes is not present in the available scientific research. There are no published studies that report its minimum inhibitory concentration (MIC) against various bacterial or fungal strains or that describe its specific mechanisms of antimicrobial action.
Antiviral Action Mechanisms (In Vitro)
There are no available research findings on the in vitro antiviral activity of this compound. Studies have not been conducted or reported that assess its efficacy against any specific viruses or elucidate its potential mechanisms of antiviral action, such as the inhibition of viral entry, replication, or assembly.
Antitubercular Mechanisms (In Vitro)
Specific in vitro studies on the antitubercular mechanisms of this compound against Mycobacterium tuberculosis are not found in the current scientific literature. Although other thiourea compounds like Isoxyl have been investigated for their antitubercular properties, no such data is available for this compound, including its potential targets or inhibitory concentrations.
Structure Activity Relationship Sar and Rational Ligand Design Principles
Identification of Critical Pharmacophoric Requirements for Biological Activity of N-(1-Methyl-2-phenylethyl)-thiourea and its Analogs
The biological activity of this compound and its analogs is dictated by several key structural features, collectively known as pharmacophoric requirements. These include the conformation of the phenylethyl side chain, the stereochemistry of the chiral center, the presence and position of the methyl group, the nature of the thiourea (B124793) linker, and the substitution pattern on the aromatic ring. researchgate.netresearchgate.net
The phenylethyl side chain is a critical component for the biological activity of this class of compounds. Its conformation, which is the spatial arrangement of its atoms, and its electronic properties play a significant role in how the molecule interacts with its biological target. The flexibility of this side chain allows it to adopt various conformations, one of which may be the "bioactive conformation" required for optimal binding to a receptor or enzyme. The electronic properties of the phenyl group, such as its aromaticity and potential for π-π stacking interactions, are also crucial for binding affinity.
The presence of a chiral center at the carbon atom bearing the methyl group in this compound means that the compound can exist as two non-superimposable mirror images, or enantiomers. nih.gov This stereochemistry often has a profound impact on biological activity. mdpi.comnih.govnih.gov It is common for one enantiomer to exhibit significantly higher potency than the other, a phenomenon known as stereoselectivity. nih.gov This is because biological targets, such as proteins and enzymes, are themselves chiral and will interact differently with each enantiomer. For instance, studies on chiral thiourea derivatives have shown that the (S)-enantiomer may engage with a less sterically hindered face of a binding site, while the (R)-enantiomer interacts with a different face that might contain bulkier groups. mdpi.com This differential interaction can lead to significant differences in biological response. The absolute configuration of the chiral center is therefore a critical determinant of the molecule's biological profile. mdpi.com
| Enantiomer | Observed Interaction | Potential Biological Implication |
|---|---|---|
| (S)-enantiomer | Engages with a less sterically hindered face of the binding site. mdpi.com | Potentially higher binding affinity and biological activity. |
| (R)-enantiomer | Interacts with a more sterically hindered face of the binding site. mdpi.com | Potentially lower binding affinity and biological activity. |
The methyl group attached to the chiral center is not merely a passive substituent. Its presence and position are significant for several reasons. The methyl group can influence the molecule's lipophilicity, which affects its ability to cross cell membranes and reach its target. Furthermore, the methyl group can have steric effects, either by fitting into a specific hydrophobic pocket within the binding site, thereby increasing affinity, or by clashing with the receptor, which would decrease affinity. The position of the methyl group is also critical; moving it to a different position on the phenylethyl side chain would likely alter the molecule's shape and its interactions with the biological target. Studies on related compounds have shown that methyl substitutions can have selective effects on receptor activity. nih.gov
The thiourea moiety (-NH-C(S)-NH-) is a cornerstone of the structure of these compounds, primarily due to its ability to form strong hydrogen bonds. nih.govnih.gov The two N-H groups can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These hydrogen bonding interactions are crucial for anchoring the ligand within the binding site of a protein or enzyme, contributing significantly to the stability of the ligand-receptor complex. nih.gov The sulfur atom also imparts different electronic and steric properties compared to an oxygen atom in a urea (B33335) analog, which can influence biological activity. Substitutions on the nitrogen atoms of the thiourea linker can dramatically alter the compound's properties. For instance, adding bulky groups could sterically hinder binding, while adding groups that can participate in additional interactions could enhance it. The thiourea group is considered a "privileged structure" in medicinal chemistry due to its versatile binding capabilities. nih.gov
Modifying the phenyl ring of the phenylethyl group with various substituents can have a profound impact on the efficacy and selectivity of the compound. nih.govnih.gov Substituents can alter the electronic properties of the ring, making it more or less electron-rich, which can affect interactions such as π-π stacking or cation-π interactions. The nature, size, and position of these substituents are all critical. For example, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy (B1213986), methyl groups) can fine-tune the electronic nature of the aromatic ring. The position of the substituent (ortho, meta, or para) will determine its spatial relationship with the rest of the molecule and the binding site. These modifications can lead to improved potency, altered selectivity for different biological targets, and modified pharmacokinetic properties. nih.gov Research on various thiourea derivatives has demonstrated that the introduction of different substituents on the aromatic ring is a key strategy for optimizing biological activity. dtic.mil
| Substituent Type | Example | Potential Effects on Biological Activity |
|---|---|---|
| Electron-withdrawing | -Cl, -Br, -NO2mdpi.com | Can alter electronic interactions with the target, potentially increasing affinity or selectivity. nih.gov |
| Electron-donating | -OCH3, -CH3 | Can enhance π-π stacking interactions and influence the overall electronic character of the molecule. |
| Bulky groups | -t-butyl | May provide better fit into a hydrophobic pocket or cause steric hindrance, depending on the target's topology. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Ligand Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR models can be developed to predict the biological activity of new, unsynthesized derivatives. researchgate.net This predictive capability is invaluable for rational ligand design, as it allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. nih.gov
The process of QSAR modeling involves several steps:
Data Collection: A dataset of compounds with known chemical structures and measured biological activities is compiled.
Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges, dipole moment).
Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
Once a validated QSAR model is established, it can be used to predict the activity of virtual compounds, guiding the design of new ligands with potentially improved properties. By understanding which molecular features are most important for activity, medicinal chemists can make more informed decisions about which modifications to explore in their synthetic efforts.
Fragment-Based Drug Discovery (FBDD) Approaches Applied to the Thiourea Scaffold
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly to a biological target. These initial hits then serve as starting points for the development of more potent and selective inhibitors through iterative cycles of structure-guided optimization. The thiourea scaffold, a key component of this compound, has proven to be a valuable building block in FBDD campaigns due to its unique chemical properties and ability to form key interactions with protein targets.
The core thiourea moiety, with its capacity for hydrogen bonding and its conformational flexibility, allows it to effectively probe the binding sites of various enzymes and receptors. Its utility in FBDD has been demonstrated in the discovery of inhibitors for a range of protein targets.
A notable example of FBDD applied to the thiourea scaffold is the identification of inhibitors for the B-cell lymphoma 6 (BCL6) BTB domain, a promising target for cancer therapeutics. acs.org Through NMR-based screening of a fragment library, a thiourea-containing compound was identified as a binder to the BCL6 BTB domain. acs.org This initial fragment hit was then optimized using computer-aided drug design (CADD), leading to a significant improvement in binding affinity. This success underscores the potential of the thiourea scaffold as a starting point for developing potent and specific inhibitors. acs.org
Similarly, FBDD approaches have been employed to investigate thiourea derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov By combining fragment-based QSAR techniques with molecular docking and dynamics simulations, researchers have gained insights into the essential structural features and binding modes of thiourea-based VEGFR-2 inhibitors. nih.govresearchgate.net These studies have highlighted the importance of the thiourea group in establishing stable interactions within the active site of the receptor. nih.gov
Another successful application of FBDD has been in the discovery of novel inhibitors for fructose-1,6-bisphosphate aldolase (B8822740) (FBA), an important enzyme in various organisms. A fragment-based virtual screening strategy led to the de novo discovery of two series of thiourea derivatives as FBA-II inhibitors. nih.gov The subsequent synthesis and biological evaluation of these compounds confirmed their inhibitory activity, demonstrating the effectiveness of fragment-based approaches in identifying novel scaffolds for enzyme inhibition. nih.gov
The versatility of the thiourea scaffold in FBDD is further illustrated by its incorporation into libraries targeting a wide array of biological systems, including those relevant to infectious diseases. For instance, thiourea derivatives have been investigated for their antimicrobial and anti-biofilm activities. nih.govbenthamscience.com The modular nature of thiourea synthesis allows for the straightforward creation of diverse fragment libraries by combining various amines and isothiocyanates, facilitating the exploration of a broad chemical space.
The general workflow for an FBDD campaign utilizing the thiourea scaffold typically involves the following steps:
Fragment Library Design and Assembly: A library of small, low-complexity molecules containing the thiourea core is created. These fragments are designed to have favorable physicochemical properties for screening.
Fragment Screening: High-throughput screening techniques, such as NMR spectroscopy, X-ray crystallography, or surface plasmon resonance, are used to identify fragments that bind to the target protein. youtube.com
Hit Validation and Characterization: The binding of the initial fragment hits is confirmed and their binding affinity and mode are characterized.
Fragment-to-Lead Optimization: The validated fragment hits are then elaborated into more potent lead compounds. This can be achieved through several strategies, including fragment growing, fragment linking, or fragment merging, often guided by structural information of the fragment-target complex.
The following table summarizes key findings from FBDD studies involving the thiourea scaffold:
| Target Protein | Screening Method | Initial Thiourea Fragment Hit | Optimized Inhibitor | Key Findings |
| B-Cell Lymphoma 6 (BCL6) BTB Domain | NMR-based screening | A thiourea-containing compound | An inhibitor with over 100-fold improved potency | The thiourea core enabled the design of a potent inhibitor that mimics the binding of a native corepressor. acs.org |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Fragment-based QSAR and molecular docking | Thiourea-based fragments | Thiourea derivatives with optimized substituents | The thiourea moiety is crucial for binding at the VEGFR-2 active site. nih.gov |
| Fructose-1,6-bisphosphate aldolase (FBA-II) | Fragment-Based Virtual Screen | Thiourea derivatives | N-(2-benzoylhydrazine-1-carbonothioyl) benzamide (B126) derivatives | The thiourea scaffold served as a promising lead for developing novel specific algicides. nih.gov |
Computational Chemistry and Theoretical Modeling Applications for Thiourea Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the fundamental properties of thiourea (B124793) derivatives. sciensage.infonih.govmdpi.com These methods provide a detailed understanding of the electronic structure, which is crucial for predicting the reactivity and spectroscopic behavior of these molecules. sciensage.infomdpi.com
Detailed research findings from DFT studies on various thiourea derivatives have revealed significant correlations between calculated quantum chemical parameters and their observed biological activities. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net
Other important parameters derived from DFT calculations include ionization potential (IP), electron affinity (EA), electronegativity (χ), global hardness (η), and softness (σ). sciensage.info Studies have shown a strong correlation between these parameters and the antifungal activity of certain thiourea derivatives. sciensage.info For example, analysis of 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) (FPTT) using DFT has helped in identifying its reactive sites and understanding its properties. nih.govresearchgate.net
Vibrational analysis through DFT allows for the prediction of infrared (IR) and Raman spectra, which can be compared with experimental data to confirm molecular structures. mdpi.comresearchgate.net For example, the characteristic C=S stretching mode in a thiourea derivative was identified and assigned using DFT calculations, corroborating experimental IR and Raman spectra. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted, aiding in structural elucidation. mdpi.com
Table 1: Quantum Chemical Parameters for Thiazole-Containing Thiourea Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | IP (eV) | EA (eV) | Hardness (η) | Softness (σ) | Electronegativity (χ) |
| 1a | -6.180 | -3.140 | 6.180 | 3.140 | 1.520 | 0.658 | 4.660 |
| 1b | -5.981 | -1.448 | 5.981 | 1.448 | 2.267 | 0.441 | 3.714 |
| 1c | -5.943 | -1.410 | 5.943 | 1.410 | 2.267 | 0.441 | 3.676 |
| 1d | -6.147 | -1.747 | 6.147 | 1.747 | 2.200 | 0.455 | 3.947 |
Data sourced from a DFT study on thiourea derivatives containing a thiazole (B1198619) moiety. sciensage.info
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction and Affinity Estimation
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. youtube.comresearchgate.net This method is instrumental in drug discovery for estimating the strength of binding, or binding affinity, and identifying key interactions at the atomic level. youtube.com For thiourea derivatives, docking simulations have been crucial in elucidating their potential as inhibitors for various therapeutic targets. nih.govnih.gov
In numerous studies, thiourea derivatives have been docked into the active sites of enzymes to predict their inhibitory potential. For example, new N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were docked into the active site of Mycobacterium tuberculosis enoyl reductase (InhA). nih.gov The results showed that the most potent compounds exhibited binding interactions similar to a known co-crystallized ligand, with the thiourea moiety playing a favorable role due to the hydrophobic nature of the enzyme's active site. nih.gov The docking scores (S scores) and the visualization of hydrogen bonds and other interactions help in understanding the structure-activity relationship (SAR). nih.gov
Another study focused on thiourea-iron (III) metal complexes as potential inhibitors of NUDIX hydrolase type 5 (NUDT5), a target for breast cancer. nih.gov Docking was used to predict the binding modes of these complexes, and the results were validated by redocking a native ligand, which showed a low root mean square deviation (RMSD) value, indicating the reliability of the docking protocol. nih.gov The binding affinity, often expressed as a negative score in kcal/mol, indicates the stability of the ligand-receptor complex; a more negative value suggests stronger binding. youtube.com
Table 2: Docking Results for Selected Thiourea Derivatives against M. tuberculosis Enoyl Reductase (InhA)
| Compound | Docking Score (S, kcal/mol) | Key Interacting Residues |
| 3i | - | Met98 |
| 3s | - | Ser20 |
| Co-crystallized ligand (GSK 625) | -10.44 | Met98 |
Data from a study on benzenesulfonamide-bearing thiourea derivatives. nih.gov Note: Specific scores for 3i and 3s were not provided in the source text, but their key interactions were highlighted.
Molecular Dynamics (MD) Simulations for Conformational Analysis, Binding Dynamics, and Protein-Ligand Stability
Molecular dynamics (MD) simulations provide a powerful means to study the time-dependent behavior of molecular systems, offering insights that are inaccessible through static docking studies. nih.govacs.org By simulating the motions of atoms and molecules over time, MD can be used to assess the stability of protein-ligand complexes, analyze conformational changes, and understand the dynamics of binding. nih.govnih.gov
MD simulations are frequently used in conjunction with molecular docking to refine the predicted binding poses and evaluate their stability. nih.govnih.gov Key metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to monitor the stability of the complex. nih.govacs.org A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov RMSF analysis helps to identify flexible regions of the protein and the ligand. acs.org
For instance, MD simulations were performed on thiourea derivatives complexed with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.govacs.org These simulations, running for 200 nanoseconds, helped to compare the binding energetics and interactions of the most active and inactive ligands, confirming that the active compound forms strong and stable interactions. nih.govacs.org In another study, MD simulations of isosteviol-based thiourea derivatives with coagulation factor Xa (FXa) revealed that some derivatives form stable complexes, interacting in a manner similar to FDA-approved drugs. nih.gov These simulations also uncovered conformational changes in both the ligand and the protein's binding pocket, which are crucial for stable binding. nih.gov
In Silico Screening and Virtual Library Design for the Discovery of Novel Active Thiourea Entities
In silico screening, or virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This method drastically reduces the number of compounds that need to be synthesized and tested in the lab, accelerating the drug discovery process. researchgate.netcal-tek.eu Virtual screening often involves a cascade of filters, including molecular docking, to narrow down vast chemical spaces to a manageable number of promising candidates. researchgate.netresearchgate.net
The design and virtual screening of new thiourea derivatives have been successfully applied in the search for novel inhibitors. In one study, a library of 1-benzoyl-3-methylthiourea derivatives was designed and subjected to in silico docking against Sirtuin-1 (SIRT1), a cancer target. researchgate.netpensoft.net This screening identified several compounds with predicted inhibitory activity, which were then selected for more detailed molecular dynamics studies. researchgate.netpensoft.net
Similarly, new chiral thiourea derivatives were synthesized and evaluated using molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions. nih.gov This combination of in silico techniques allows for the early assessment of not only the potential efficacy but also the drug-like properties of the designed compounds. pensoft.netnih.gov The ability to screen virtual libraries, which can contain millions or even trillions of compounds, is a key advantage of these computational methods. researchgate.net
Cheminformatics Methodologies for Data Mining, Property Prediction, and Chemical Space Exploration
Cheminformatics combines computational methods to analyze and model chemical and biological data, facilitating the exploration of chemical space and the prediction of molecular properties. blogspot.comchemrxiv.org These methodologies are vital for understanding the structure-activity relationships (QSAR) and pharmacokinetic properties (ADMET) of thiourea derivatives. researchgate.netnih.gov
Data mining of crystallographic databases, such as the Cambridge Structural Database (CSD), combined with quantum chemical calculations, has been used to understand the conformational preferences of the thiourea functional group. researchgate.net Such studies have revealed that diarylthioureas tend to adopt a mix of anti,anti- and anti,syn- conformers, a behavior that influences their binding and catalytic properties. researchgate.net
QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. For thiourea derivatives, QSAR models have been developed to predict their potential to cross biological membranes and exert pharmacological effects. researchgate.net Computational tools are used to calculate various molecular descriptors (e.g., LogP, polar surface area, ovality) that are then used to build these predictive models. sciensage.inforesearchgate.net Furthermore, in silico tools are used to predict ADMET properties, which are crucial for assessing a compound's potential as a drug. pensoft.netnih.gov The integration of chemical structure information with bioassay data through machine learning is an emerging area that enhances the prediction of molecular properties, even for assays where limited data is available. nih.gov
Advanced Biological Evaluation Methodologies in Vitro Studies
High-Throughput Screening (HTS) Techniques for Initial Lead Compound Identification
High-throughput screening (HTS) is a critical tool in drug discovery for rapidly assessing large numbers of compounds. For thiourea (B124793) derivatives, HTS assays are employed to identify initial lead compounds with potential therapeutic activities. For instance, a fluorescence-based HTS assay was used to screen a library of chemicals, including thiourea derivatives, to identify thiol-reactive compounds. nih.gov Such screening methods are essential for flagging compounds that may act through non-specific mechanisms. nih.gov
In the context of nitrification inhibitors, HTS assays have been developed to identify compounds that block the conversion of ammonia (B1221849) to nitrite. biorxiv.org Thiourea itself is a known nitrification inhibitor and is often used as a positive control in these assays. biorxiv.org These screening platforms allow for the efficient testing of compound libraries to find new, effective inhibitors. biorxiv.org The robustness of an HTS assay is often measured by the Z-factor, with a value ≥ 0.5 indicating a reliable assay for distinguishing between active and inactive compounds. biorxiv.org
Cell-Based Assays for Determining Antiproliferative and Cytotoxic Effects against Specific Cell Lines
The antiproliferative and cytotoxic effects of thiourea derivatives are commonly evaluated against a panel of cancer cell lines. These assays are fundamental in cancer research to identify compounds that can inhibit the growth of tumor cells.
For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs were tested against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines. Several derivatives demonstrated high cytotoxicity, with IC50 values ≤ 10 µM, and showed favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov Notably, the 2-phenylethylthiourea (B2642467) derivative in this series showed cytotoxic action with IC50 values ranging from 23.8 ± 0.45 to 38.2 ± 3.10 μM, depending on the cancer cell line. nih.gov
Another study investigated halogenated thiourea derivatives against nasopharyngeal carcinoma (NPC) cell lines (HK-1). One derivative, bearing an iodine atom at the meta position, exhibited potent cytotoxicity with an IC50 value of 4.7 ± 0.7 µM, which was more potent than the standard drug cisplatin (B142131) (IC50 = 8.9 ± 1.9 µM). nih.gov The antiproliferative activity of N-naphthoyl thiourea derivatives has also been examined against MCF-7, HCT116, and A549 cancer cell lines, with many showing significant cytotoxic effects. acs.org
The following table summarizes the cytotoxic activity of some thiourea derivatives against various cancer cell lines.
Biochemical Enzyme Inhibition Assays and Detailed Kinetic Characterization
Thiourea derivatives are known to inhibit various enzymes, and biochemical assays are crucial for characterizing these interactions. Urease is a significant target, as its inhibition can be a therapeutic strategy for infections caused by urease-producing bacteria like Helicobacter pylori. nih.gov
A series of N-monosubstituted thioureas were identified as effective urease inhibitors. nih.gov One compound from this series demonstrated an IC50 value of 0.16 ± 0.05 µM against extracted urease, which was 170-fold more potent than the standard inhibitor acetohydroxamic acid (AHA). nih.gov Kinetic studies are also performed to understand the mechanism of inhibition. For instance, a non-competitive inhibition mode was identified for a potent 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea derivative against jack bean urease, with a Ki value of 0.0003 µM. nih.gov The Lineweaver-Burk plot is a common graphical method used to determine the mode of enzyme inhibition. nih.gov
The table below presents urease inhibition data for selected thiourea derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial properties of thiourea derivatives are evaluated using susceptibility tests to determine the Minimum Inhibitory Concentration (MIC) and inhibition zones. These tests are performed against a range of bacteria and fungi.
For example, novel thiourea derivatives have been synthesized and tested against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov Some compounds exhibited excellent activity, with MIC values as low as 2.29 ± 0.05 µg/mL against B. subtilis. nih.gov The antifungal activity of thiourea derivatives has also been demonstrated against various fungal strains, with some compounds showing activity comparable to the standard drug ketoconazole. nih.gov
The following table provides a summary of the antimicrobial activity of representative thiourea derivatives.
Antiviral Activity Evaluation Protocols
The antiviral potential of thiourea derivatives is assessed through specific protocols targeting various viruses. For instance, the antiviral activity against Tobacco Mosaic Virus (TMV) is often evaluated using the half-leaf method. nih.govmdpi.com
In one study, a chiral thiourea derivative containing a phosphonate (B1237965) group showed a curative activity of 53.3% against TMV at a concentration of 500 µg/mL. nih.govmdpi.com The mechanism of action was also investigated, revealing that the compound could inhibit the polymerization of the TMV capsid protein. nih.gov Another study on chiral thiourea derivatives with an α-aminophosphonate moiety reported curative effects against TMV, with one compound having an EC50 value of 239.8 µg/mL. acs.org
Antioxidant Activity Profiling
The antioxidant capacity of thiourea derivatives is frequently determined using radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. researchgate.nethueuni.edu.vn These assays measure the ability of a compound to neutralize free radicals.
For example, the antioxidant properties of 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) were compared. DPTU showed significantly better radical scavenging activity with an IC50 value of 0.710 ± 0.001 mM in the DPPH assay, compared to 11.000 ± 0.015 mM for BPTU. researchgate.nethueuni.edu.vn Theoretical calculations suggest that the hydrogen atom transfer (HAT) mechanism is the preferred pathway for the radical scavenging activity of these compounds. hueuni.edu.vn
The antioxidant activities of some thiourea derivatives are presented in the table below.
Anti-inflammatory Response Assays
The anti-inflammatory effects of thiourea derivatives are investigated through assays that measure the inhibition of inflammatory mediators, such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov
In a study focused on developing treatments for severe pulmonary tuberculosis, several thiourea derivatives were found to possess both antimycobacterial and anti-inflammatory properties. These compounds inhibited the production of NO by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.gov They also reduced the levels of the pro-inflammatory cytokines TNF-α and IL-1β, suggesting their potential as dual-action agents for treating inflammatory infectious diseases. nih.gov
Lack of Available Data for N-(1-Methyl-2-phenylethyl)-thiourea in Specialized Biological Assays
Following a comprehensive review of available scientific literature, no specific research findings or data pertaining to the anticonvulsant, larvicidal, or biting deterrent activities of the chemical compound this compound could be located.
While the broader class of thiourea derivatives has been the subject of various biological evaluations, including investigations into their potential as therapeutic agents and pest control agents, studies focusing specifically on this compound in the requested specialized assays are not present in the public domain. General information suggests that thiourea compounds can be synthesized through the reaction of an appropriate isothiocyanate with an amine. However, the subsequent biological evaluation of this particular derivative in the areas of anticonvulsant activity, larvicidal efficacy, and biting deterrence has not been reported.
Therefore, the generation of a detailed article section with research findings and data tables for the "Specialized Biological Assays" of this compound is not possible at this time due to the absence of published scientific data.
Integrated Research Perspectives and Future Directions in Thiourea Chemistry
Rational Design of Multi-Targeting Thiourea (B124793) Ligands for Complex Biological Systems
The development of therapeutic agents that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases. Thiourea derivatives, including N-(1-Methyl-2-phenylethyl)-thiourea, serve as versatile scaffolds for the rational design of such multi-targeting ligands. biointerfaceresearch.com The ability to modify the thiourea backbone with various functional groups allows for the fine-tuning of their biological activity. ontosight.ai For instance, the incorporation of aromatic and heterocyclic moieties can enhance a compound's interaction with enzymes and receptors, which is crucial for its therapeutic potential. ontosight.ai
The structural features of this compound, which include a chiral center and a phenylethyl group, offer unique opportunities for designing selective and potent multi-target agents. The phenylethyl group can contribute to lipophilicity, potentially enhancing cell membrane permeability, while the chiral center can introduce stereoselectivity in binding to biological targets. ontosight.ai Research has demonstrated that the introduction of lipophilic groups, such as hydrocarbon substituents and aromatic rings, can significantly enhance the bioactivity of thiourea derivatives. biointerfaceresearch.com This principle can be applied to this compound to develop novel compounds with tailored multi-target profiles for conditions like cancer, where targeting multiple pathways is often necessary for effective treatment. biointerfaceresearch.com
Exploration of Novel Synthetic Strategies and Green Chemistry Principles for Thiourea Scaffold Derivatization
The synthesis of thiourea derivatives has traditionally involved methods that may not align with the principles of green chemistry. However, recent research has focused on developing more environmentally friendly and efficient synthetic routes. nih.govnih.gov One-pot methods and the use of greener solvents like water and cyrene are being explored to minimize waste and the use of hazardous materials. nih.govnih.gov For example, a general and efficient green method for preparing nitro N,N'-diaryl thioureas has been developed using cyrene as a solvent, resulting in almost quantitative yields. nih.gov
The synthesis of this compound and its derivatives can benefit from these advancements. The reaction of an isothiocyanate with an amine is a common method for synthesizing thioureas. google.com Novel approaches, such as microwave-assisted synthesis and the use of solid-phase techniques, can accelerate the derivatization of the this compound scaffold. nih.govnih.gov These methods not only improve efficiency but also allow for the creation of diverse libraries of compounds for high-throughput screening. biointerfaceresearch.com
| Synthetic Approach | Description | Advantages |
| Conventional Synthesis | Reaction of an isothiocyanate with an amine in an organic solvent. google.com | Well-established and versatile. |
| Green Synthesis | Utilization of environmentally benign solvents like water or cyrene, and one-pot procedures. nih.govnih.gov | Reduced environmental impact, often higher yields. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. nih.gov | Faster reaction times, improved yields. |
| Solid-Phase Synthesis | The thiourea derivative is attached to a solid support, allowing for easier purification. nih.gov | High-throughput synthesis, simplified purification. |
Synergistic Application of Experimental and Computational Methodologies for Accelerated Discovery
The integration of experimental and computational approaches has become a powerful tool in modern drug discovery and materials science. In the context of this compound, this synergy can significantly accelerate the identification of new derivatives with desired properties.
Computational methods, such as molecular docking and density-functional theory (DFT) calculations, can be used to predict the binding affinity of this compound derivatives to specific biological targets. biointerfaceresearch.comnih.gov This allows for the in-silico screening of large virtual libraries of compounds, prioritizing those with the highest potential for experimental validation. For example, DFT calculations have been successfully used to determine the binding energies and geometries of thiourea derivatives with nerve agent simulants. nih.gov
Experimental techniques, including high-throughput screening and various spectroscopic methods (NMR, IR, Mass Spectrometry), are then used to synthesize and characterize the most promising candidates identified through computational studies. ontosight.airsc.org This iterative cycle of computational prediction and experimental validation streamlines the discovery process, saving time and resources. A study on the rational design of a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase utilized a computer model of the binding pocket to guide the synthesis of a novel thiourea compound. nih.gov
Development of Thiourea-Based Organocatalysts and Chiral Auxiliaries
Thiourea derivatives have emerged as a significant class of organocatalysts, capable of promoting a variety of organic transformations through hydrogen bonding interactions. wikipedia.orgnih.gov The two N-H groups of the thiourea moiety can act as a double hydrogen-bond donor, activating electrophilic substrates. wikipedia.org The development of chiral thiourea organocatalysts has been particularly impactful, enabling the synthesis of enantiomerically enriched molecules. acs.orgnih.gov
This compound, with its inherent chirality, is a promising candidate for development as a chiral organocatalyst or a chiral auxiliary. The presence of the chiral center can induce stereoselectivity in reactions such as Friedel-Crafts alkylations, aza-Henry reactions, and Michael additions. acs.orgmostwiedzy.plresearchgate.net By modifying the substituents on the thiourea core, the steric and electronic properties of the catalyst can be tuned to optimize its performance for specific reactions. mostwiedzy.pl For instance, systematic structure-stereoselectivity relationship studies have led to the design of highly efficient thiourea organocatalysts for the Friedel-Crafts alkylation of indoles. mostwiedzy.pl
| Application | Description | Key Features of Thiourea |
| Organocatalyst | Accelerates organic reactions through non-covalent interactions. wikipedia.org | Double hydrogen-bond donor, tunable acidity. wikipedia.org |
| Chiral Auxiliary | A stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. | Inherent chirality of this compound can direct stereoselective transformations. |
Role of Thiourea Derivatives in Coordination Chemistry and Metal Complexes for Enhanced Biological Activity
Thiourea and its derivatives are excellent ligands for a wide range of metal ions due to the presence of both sulfur and nitrogen donor atoms. nih.govmdpi.com The coordination of thiourea derivatives to metal centers can lead to the formation of complexes with unique structural, electronic, and biological properties. rsc.orgresearchgate.net In many cases, the biological activity of the metal complex is significantly enhanced compared to the free ligand. nih.govresearchgate.net
This compound can coordinate to metal ions such as copper, silver, gold, and platinum to form complexes with potential applications in medicine and materials science. nih.govresearchgate.netmdpi.com The coordination mode of the thiourea ligand (monodentate via the sulfur atom or bidentate via sulfur and nitrogen atoms) can be influenced by the nature of the metal ion and the other ligands in the coordination sphere. mdpi.commdpi.com Research has shown that metal complexes of thiourea derivatives can exhibit potent anticancer, antimicrobial, and antifungal activities. researchgate.netresearchgate.netmdpi.com For example, copper(II) complexes with certain thiourea derivatives have demonstrated significant activity against methicillin-resistant Staphylococci. mdpi.com The coordination of this compound to metal centers could therefore be a promising strategy to develop new therapeutic agents with improved efficacy. researchgate.net
Emerging Applications of Thiourea Derivatives in Diagnostic and Environmental Sensing Technologies
The ability of thiourea derivatives to bind to specific analytes through hydrogen bonding and other non-covalent interactions makes them attractive candidates for the development of chemical sensors. nih.gov These sensors can be used for a variety of applications, including the detection of environmental pollutants and the diagnosis of diseases.
This compound and its derivatives can be incorporated into sensor platforms, such as quartz crystal microbalances (QCM) and surface acoustic wave (SAW) devices, for the detection of specific molecules. nih.govmdpi.com For example, thiourea-functionalized materials have been used to develop sensors for the detection of organophosphonate nerve agents. nih.gov The sensitivity and selectivity of these sensors can be tuned by modifying the structure of the thiourea derivative. nih.gov The development of thiourea-based sensors for environmental monitoring and medical diagnostics is an emerging area of research with significant potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing substituted thioureas like N-arylthioureas, and how do reaction conditions influence yields?
- Methodological Answer : Substituted thioureas are typically synthesized via the reaction of isothiocyanates with amines. For example, 2-chlorobenzoylisothiocyanate reacts with 2-trifluoromethylaniline in tetrahydrofuran (THF) under stirring for 1 hour, yielding 94% after recrystallization from chloroform . Key variables include solvent choice (e.g., THF enhances solubility), stoichiometry (1:1 molar ratio), and purification methods (acidified water precipitation).
- Data Contradictions : Some studies report lower yields (e.g., 70–80%) due to side reactions; optimizing temperature (20–25°C) and avoiding moisture improves reproducibility .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing thiourea derivatives?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, thiourea NH signals at δ 9–10 ppm) .
- FT-IR : Thiourea C=S stretches appear at 1250–1350 cm, while N-H stretches are observed at 3200–3400 cm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for most derivatives) .
- Table : Common Analytical Parameters
| Technique | Key Peaks/Parameters | Reference |
|---|---|---|
| H NMR | δ 9.5 ppm (NH) | |
| FT-IR | 1275 cm (C=S) | |
| HPLC | Retention time: 8.2 min |
Q. How can researchers ensure the purity of thiourea derivatives for biological assays?
- Methodological Answer :
- Recrystallization : Use chloroform/hexane (1:3) to remove unreacted starting materials .
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .
- Melting Point : Sharp melting points (e.g., 156–157°C for 1-(2-chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea) indicate high crystallinity .
Advanced Research Questions
Q. How does X-ray crystallography resolve structural ambiguities in substituted thioureas?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Bond Lengths : C=S (1.68–1.70 Å) and C-N (1.34–1.38 Å) confirm thione tautomer dominance .
- Hydrogen Bonding : Intramolecular N-H···S bonds (2.05–2.15 Å) stabilize planar conformations .
- Disorder Refinement : For disordered groups (e.g., trifluoromethyl in ), isotropic refinement with split occupancy resolves electron density ambiguities.
Q. What computational approaches predict thiourea bioactivity, such as HIV reverse transcriptase inhibition?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates reactivity descriptors (e.g., electrophilicity index) to correlate with inhibitory potency. For example, N-[2-(1-piperidinylethyl)]-thiourea derivatives show strong binding to HIV-1 RT via hydrophobic pockets .
- Molecular Docking : AutoDock/Vina simulates ligand-receptor interactions. Thioureas with bromopyridyl substituents achieve binding energies <−8 kcal/mol .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Structural-Activity Relationships (SAR) : Compare substituent effects. For example, 3-chlorophenylthioureas exhibit higher antimicrobial activity than 4-methylphenyl analogs due to enhanced electron-withdrawing effects .
- Dose-Response Studies : Re-evaluate IC values under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
Q. What role do thiourea derivatives play in metal coordination chemistry?
- Methodological Answer :
- Ligand Design : Thioureas act as bidentate ligands, coordinating via S and N atoms. For example, Ni(II) complexes with N-alkylthioureas show octahedral geometry confirmed by UV-Vis (d-d transitions at 550–600 nm) .
- Stability Constants : Potentiometric titration (log K = 4.5–5.2) indicates moderate stability in aqueous solutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
